REACTION_CXSMILES
|
[C:1](=[O:4])([OH:3])[OH:2].[C:5](#[N:8])[CH:6]=[CH2:7].C[OH:10].[CH2:11]([OH:13])[CH3:12]>>[CH:5]([NH:8][C:1](=[O:4])[O:2][CH3:11])=[CH2:6].[C:5]([NH:8][O:3][C:1]([O:13][CH2:11][CH3:12])=[O:2])(=[O:10])[CH:6]=[CH2:7] |f:0.1|
|
Name
|
N-vinyl carbamic acid esters
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)NC(OC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)(=O)NOC(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |